molecular formula C18H15F3N4O2 B12238079 2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12238079
M. Wt: 376.3 g/mol
InChI Key: YOYUSEYHUAAQLU-UHFFFAOYSA-N
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Description

2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of structural elements. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the pyridazinyl moiety contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with a trifluoromethylating agent under controlled conditions.

    Cyclization: The pyridazinyl intermediate undergoes cyclization with a suitable amine to form the octahydropyrrolo[3,4-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out to modify the pyridazinyl or pyrrolo core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl or pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct functional groups.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyridazinyl and pyrrolo cores can facilitate interactions with active sites or binding pockets. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: can be compared with other compounds featuring trifluoromethyl groups or pyridazinyl moieties, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and materials science applications.

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

5-benzyl-2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)14-6-7-15(23-22-14)24-9-12-13(10-24)17(27)25(16(12)26)8-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2

InChI Key

YOYUSEYHUAAQLU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C3=NN=C(C=C3)C(F)(F)F)C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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